N-(4-nitrophenoxy)cyclohexanimine
Description
Properties
IUPAC Name |
N-(4-nitrophenoxy)cyclohexanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-14(16)11-6-8-12(9-7-11)17-13-10-4-2-1-3-5-10/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGURZCSMXENHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC2=CC=C(C=C2)[N+](=O)[O-])CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenoxy)cyclohexanimine typically involves the reaction of 4-nitrophenol with cyclohexanone oxime under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenoxy)cyclohexanimine can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted cyclohexanimine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-nitrophenoxy)cyclohexanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-nitrophenoxy)cyclohexanimine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The cyclohexanimine ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Quinazoline Derivatives
- Example: N-(3,4-Dichloro-2-fluorophenyl)-7-methoxy-6-(4-nitrophenoxy)quinazolin-4-amine (Compound 2a, ) Structural Differences: Replaces the cyclohexanimine core with a quinazoline heterocycle. Functional Impact: The planar quinazoline ring enhances π-π stacking interactions, improving binding to kinase targets (e.g., antitumor activity noted in ). In contrast, the flexible cyclohexanimine in the target compound may favor interactions with non-planar binding pockets .
Purine Derivatives
- Example: 9-(2-(1H-tetrazol-5-yl)ethyl)-N-(4-cyclohexylbenzyl)-6-(4-nitrophenoxy)-9H-purin-2-amine () Structural Differences: Purine core with a tetrazole substituent. Functional Impact: The purine scaffold mimics nucleotides, enabling interactions with enzymes like STAT3. The nitrophenoxy group here may modulate solubility or steric hindrance compared to the cyclohexanimine derivative .
Substituent Variations
2.2.1. Nitrophenoxy Group Modifications
- Example: N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine () Structural Differences: Ethyl spacer between nitrophenoxy and cyclopropane.
Aromatic vs. Aliphatic Amines
- Example: 4-methoxy-N-(4-nitrophenyl)benzenamine () Structural Differences: Benzene ring with methoxy and nitrophenyl groups instead of cyclohexanimine.
Molecular Weight and Solubility
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| N-(4-Nitrophenoxy)cyclohexanimine | C₁₂H₁₄N₂O₃* | ~246.26 | Cyclohexanimine, nitrophenoxy |
| N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine | C₁₁H₁₄N₂O₃ | 234.25 | Cyclopropane, ethyl spacer |
| 4-methoxy-N-(4-nitrophenyl)benzenamine | C₁₃H₁₂N₂O₃ | 244.25 | Methoxy, nitrophenyl |
*Estimated based on structural analogy.
- Solubility Trends: Cyclohexane derivatives (e.g., target compound) exhibit lower aqueous solubility due to non-polar cores, whereas ethyl-linked or aromatic amines () may show improved solubility via polar functional groups .
Biological Activity
N-(4-nitrophenoxy)cyclohexanimine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄N₂O₃
- Molecular Weight : 234.25 g/mol
- IUPAC Name : this compound
The compound features a cyclohexanimine moiety with a nitrophenoxy substituent, which plays a crucial role in its biological interactions. The presence of the nitro group can influence the compound's reactivity and interactions with biological targets.
Synthesis Methods
This compound is typically synthesized through the reaction of 4-nitrophenol with cyclohexanone oxime in the presence of a base such as sodium hydroxide. The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.
Synthetic Route Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 4-Nitrophenol + Cyclohexanone Oxime | Base (NaOH), Heat | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, potentially inhibiting enzyme activity.
- Protein Interactions : The compound may bind to specific proteins, altering their function and leading to various biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Antioxidant Activity : The compound has shown promise in scavenging free radicals, indicating potential protective effects against oxidative stress.
- Cytotoxic Effects : Investigations have revealed that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
-
Cytotoxicity Assay :
- Research conducted on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis confirmed increased annexin V binding, indicative of early apoptotic cells.
-
Antioxidant Activity Assessment :
- In vitro assays measuring DPPH radical scavenging showed that this compound exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
